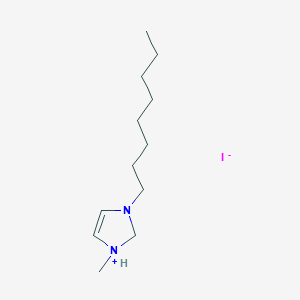![molecular formula C15H9Cl2N3O4S B12578284 4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol CAS No. 190277-73-7](/img/structure/B12578284.png)
4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(4,6-Dichlor-1,3,5-triazin-2-yl)oxy]benzol-1-sulfonyl}phenol ist eine komplexe organische Verbindung, die zur Klasse der Triazinderivate gehört. Diese Verbindung ist durch das Vorhandensein eines Triazinrings gekennzeichnet, der ein sechsgliedriger heterocyclischer Ring ist, der drei Stickstoffatome enthält. Die Verbindung ist für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{4-[(4,6-Dichlor-1,3,5-triazin-2-yl)oxy]benzol-1-sulfonyl}phenol beinhaltet typischerweise eine nucleophile Substitutionsreaktion. Das Ausgangsmaterial, 4,6-Dichlor-1,3,5-triazin, reagiert mit 4-Hydroxybenzolsulfonylchlorid in Gegenwart einer Base wie Natriumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Acetonitril unter kontrollierten Temperaturbedingungen durchgeführt .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung die Verwendung von kontinuierlichen Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um eine hohe Reinheit und Effizienz zu erreichen. Der Einsatz von Mikrowellenbestrahlung wurde ebenfalls untersucht, um die Reaktionszeit zu verkürzen und die Ausbeute zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-{4-[(4,6-Dichlor-1,3,5-triazin-2-yl)oxy]benzol-1-sulfonyl}phenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Nucleophile Substitution: Die Chloratome im Triazinring können durch Nucleophile wie Amine oder Thiole ersetzt werden.
Oxidation: Die phenolische Gruppe kann zu Chinonen oxidiert werden.
Reduktion: Die Sulfonylgruppe kann unter bestimmten Bedingungen zu einem Sulfid reduziert werden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Anilin, Benzylamin oder Morpholin in Gegenwart einer Base wie Natriumcarbonat.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte, die gebildet werden
Nucleophile Substitution: Substituierte Triazinderivate.
Oxidation: Chinone und verwandte Verbindungen.
Reduktion: Sulfide und verwandte Derivate.
Wissenschaftliche Forschungsanwendungen
4-{4-[(4,6-Dichlor-1,3,5-triazin-2-yl)oxy]benzol-1-sulfonyl}phenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine antimikrobiellen und antimykotischen Eigenschaften.
Medizin: Aufgrund seiner biologischen Aktivität wird es für die potenzielle Verwendung in der Arzneimittelentwicklung untersucht.
Industrie: Wird zur Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von 4-{4-[(4,6-Dichlor-1,3,5-triazin-2-yl)oxy]benzol-1-sulfonyl}phenol beinhaltet seine Wechselwirkung mit biologischen Molekülen. Der Triazinring kann kovalente Bindungen mit nucleophilen Stellen in Proteinen und Enzymen bilden, was zur Hemmung ihrer Aktivität führt. Diese Verbindung kann auch Zellmembranen stören und zelluläre Prozesse beeinträchtigen .
Wissenschaftliche Forschungsanwendungen
4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol involves its interaction with biological molecules. The triazine ring can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This compound can also disrupt cell membranes and interfere with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(4,6-Dichlor-1,3,5-triazin-2-yl)benzaldehyd
- 4-(4,6-Dichlor-1,3,5-triazin-2-yl)anilin
- 4-(4,6-Dichlor-1,3,5-triazin-2-yl)thiophenol
Einzigartigkeit
4-{4-[(4,6-Dichlor-1,3,5-triazin-2-yl)oxy]benzol-1-sulfonyl}phenol ist einzigartig aufgrund seiner Kombination aus einem Triazinring mit einer phenolischen Sulfonylgruppe. Diese Struktur verleiht eine besondere chemische Reaktivität und biologische Aktivität, was sie für verschiedene Anwendungen wertvoll macht .
Eigenschaften
CAS-Nummer |
190277-73-7 |
|---|---|
Molekularformel |
C15H9Cl2N3O4S |
Molekulargewicht |
398.2 g/mol |
IUPAC-Name |
4-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]sulfonylphenol |
InChI |
InChI=1S/C15H9Cl2N3O4S/c16-13-18-14(17)20-15(19-13)24-10-3-7-12(8-4-10)25(22,23)11-5-1-9(21)2-6-11/h1-8,21H |
InChI-Schlüssel |
BCHQIRZSZSNPCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)OC3=NC(=NC(=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



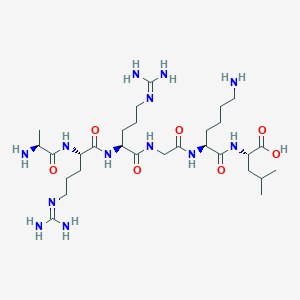
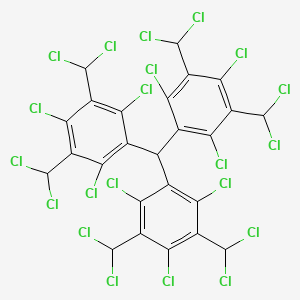
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)
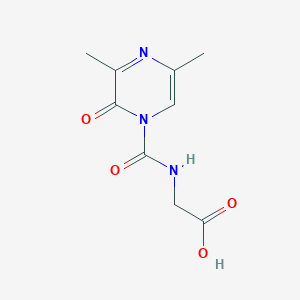
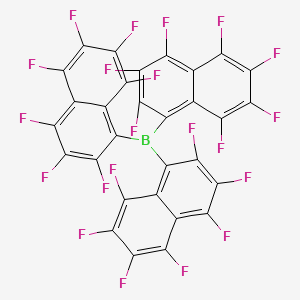
![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)

![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)
